![molecular formula C5H9BrO B2496494 3-(2-Bromoethyl)oxetane CAS No. 1690754-22-3](/img/structure/B2496494.png)
3-(2-Bromoethyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Bromoethyl)oxetane” is a chemical compound with the molecular formula C4H7BrO . It is a useful research chemical used in the preparation of tetrahydrofuran/thiolane derivatives .
Synthesis Analysis
The synthesis of oxetanes, including “3-(2-Bromoethyl)oxetane”, often involves the use of alcohol substrates. A methodology that introduces a new synthetic disconnection to access oxetanes from native alcohol substrates has been presented . The generality of the approach is demonstrated by the application in late-stage functionalization chemistry .
Molecular Structure Analysis
The molecular weight of “3-(2-Bromoethyl)oxetane” is 151.00 . The structure of this compound, like other oxetanes, is characterized by a four-membered ring, which includes an oxygen atom .
Chemical Reactions Analysis
Oxetanes, including “3-(2-Bromoethyl)oxetane”, can undergo various chemical reactions. For instance, they can be formed through the opening of an epoxide ring with Trimethyloxosulfonium Ylide . The reaction kinetics and the final physical properties of the polymer films can be improved by combining oxetanes and epoxides .
Scientific Research Applications
- Oxetanes have emerged as promising building blocks in drug discovery. Researchers have explored their incorporation into drug candidates due to their favorable physicochemical properties, such as lipophilicity and bioavailability . The ability to modulate kinase activity, for instance, represents an important therapeutic strategy for treating human illnesses .
- The synthesis of 3,3-disubstituted oxetane- and azetidine-ethers has been achieved by selectively activating tertiary benzylic alcohols within the four-membered rings using Brønsted acid catalysis. These ethers maintain the oxetane ring intact and offer potential as ester isosteres .
- Researchers have explored the functionalization of intact oxetane derivatives through metalated and radical intermediates. This approach allows for the introduction of diverse functional groups, expanding the chemical space accessible for drug design and synthesis .
- Cross-coupling reactions involving oxetane building blocks have gained attention. These strategies enable the construction of complex molecules by connecting oxetane-containing fragments, facilitating the synthesis of diverse compounds .
- Computational studies have provided insights into the ring expansion of unsubstituted epoxides to oxetanes. Activation energies for oxetane formation from epoxides have been calculated, aiding in understanding the reaction mechanisms and guiding experimental design .
- Recent work demonstrated successful transformation of N-Boc-azetidin-3-one into a spirocyclic azetidine-oxetane. This highlights the potential for accessing novel heterocyclic structures through oxetane intermediates .
Medicinal Chemistry and Drug Development
Ester Isosteres and Ether Formation
Functionalization of Intact Oxetane Derivatives
Cross-Coupling Strategies
Computational Insights
Spirocyclic Azetidine-Oxetane Formation
Future Directions
Oxetanes, including “3-(2-Bromoethyl)oxetane”, continue to draw significant interest in medicinal chemistry as small, polar, and non-planar motifs . They represent interesting surrogates for carbonyl-containing functional groups . Future research may focus on further exploring the potential benefits and applications of oxetanes in drug discovery .
Mechanism of Action
Target of Action
Oxetanes, in general, are known to interact with a variety of biological targets due to their high polarity and three-dimensionality .
Mode of Action
Oxetanes are known to undergo various chemical reactions, including ring-opening reactions, which could potentially lead to interactions with biological targets .
Biochemical Pathways
Oxetane-containing compounds (occs) are known to be involved in a wide range of biological activities, including antineoplastic, antiviral, and antifungal activities .
Pharmacokinetics
Oxetanes are generally known for their high polarity, which could potentially influence their bioavailability .
Result of Action
Oxetanes are known to have a significant spectrum of biological activities, including antineoplastic, antiviral, and antifungal activities .
Action Environment
The reactivity of oxetanes can be influenced by factors such as temperature and the presence of catalysts .
properties
IUPAC Name |
3-(2-bromoethyl)oxetane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-2-1-5-3-7-4-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQPQUZYJQVGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethyl)oxetane | |
CAS RN |
1690754-22-3 |
Source
|
Record name | 3-(2-bromoethyl)oxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.